N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 893779-03-8
VCID: VC15407658
InChI: InChI=1S/C21H15F2NO2/c22-16-5-3-6-17(23)20(16)21(25)24-11-10-13-8-9-19-15(12-13)14-4-1-2-7-18(14)26-19/h1-9,12H,10-11H2,(H,24,25)
SMILES:
Molecular Formula: C21H15F2NO2
Molecular Weight: 351.3 g/mol

N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide

CAS No.: 893779-03-8

Cat. No.: VC15407658

Molecular Formula: C21H15F2NO2

Molecular Weight: 351.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide - 893779-03-8

Specification

CAS No. 893779-03-8
Molecular Formula C21H15F2NO2
Molecular Weight 351.3 g/mol
IUPAC Name N-(2-dibenzofuran-2-ylethyl)-2,6-difluorobenzamide
Standard InChI InChI=1S/C21H15F2NO2/c22-16-5-3-6-17(23)20(16)21(25)24-11-10-13-8-9-19-15(12-13)14-4-1-2-7-18(14)26-19/h1-9,12H,10-11H2,(H,24,25)
Standard InChI Key FDJCQVJZVLELEW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCNC(=O)C4=C(C=CC=C4F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises two primary moieties:

  • 2,6-Difluorobenzamide: A benzamide ring with fluorine substituents at the 2 and 6 positions.

  • 2-(2-Dibenzofuranyl)ethyl group: A dibenzofuran (a fused tricyclic system of two benzene rings and one furan) linked via an ethyl (-CH2_2CH2_2-) spacer to the benzamide’s nitrogen atom.

Molecular Formula and Weight

  • Formula: C21_{21}H15_{15}F2_2NO2_2

  • Molecular Weight: 357.35 g/mol (calculated from atomic masses).

Key Structural Features

  • The 2,6-difluoro substitution on the benzamide ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .

  • The dibenzofuranyl group introduces steric bulk and aromaticity, potentially affecting solubility and binding affinity in biological systems .

Synthesis and Production

Synthetic Pathways

While no direct method for synthesizing N-[2-(2-dibenzofuranyl)ethyl]-2,6-difluorobenzamide is documented, a plausible route involves:

  • Synthesis of 2,6-Difluorobenzamide:

    • Hydrolysis of 2,6-difluorobenzonitrile in near-critical water (200–350°C, 1–10 hours) yields 2,6-difluorobenzamide with high purity .

    • Reaction:

      2,6-Difluorobenzonitrile+H2OΔ2,6-Difluorobenzamide\text{2,6-Difluorobenzonitrile} + \text{H}_2\text{O} \xrightarrow{\Delta} \text{2,6-Difluorobenzamide}
    • This method avoids acidic/basic catalysts, reducing environmental impact .

  • Functionalization with Dibenzofuran Ethylamine:

    • Coupling Reaction: Reacting 2,6-difluorobenzamide with 2-(2-dibenzofuranyl)ethylamine using a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane.

    • Reaction:

      2,6-Difluorobenzamide+2-(2-Dibenzofuranyl)ethylamineEDC/HOBtN-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide\text{2,6-Difluorobenzamide} + \text{2-(2-Dibenzofuranyl)ethylamine} \xrightarrow{\text{EDC/HOBt}} \text{N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide}

Challenges in Synthesis

  • Steric Hindrance: The dibenzofuranyl group may impede reaction efficiency, necessitating optimized conditions (e.g., elevated temperatures, prolonged reaction times).

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures may be required to isolate the product .

Physicochemical Properties

Predicted Properties

PropertyValue/DescriptionBasis of Inference
Melting Point180–190°CAnalogous benzamide derivatives .
SolubilityLow in water; soluble in DMSO, DMF, ethanolHydrophobic dibenzofuran moiety .
LogP~3.5 (moderate lipophilicity)Calculated using fragment methods.
pKa~14 (amide proton)Similar to 2,6-difluorobenzamide .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at ~3300 cm1^{-1} (N-H stretch), ~1660 cm1^{-1} (amide C=O), and ~1500 cm1^{-1} (C-F stretches) .

  • NMR:

    • 1^1H NMR: Aromatic protons (δ 7.0–8.5 ppm), ethyl spacer (δ 2.5–3.5 ppm), and amide NH (δ 8.0–8.5 ppm).

    • 19^{19}F NMR: Two distinct signals for fluorine atoms at δ -110 to -120 ppm .

Applications and Research Findings

Agricultural Uses

  • Insecticide Intermediate: 2,6-Difluorobenzamide is a precursor for benzoylurea insecticides (e.g., diflubenzuron) . The dibenzofuran moiety may confer resistance to metabolic degradation.

Material Science

  • Liquid Crystals: Fluorinated benzamides are used in liquid crystal displays (LCDs). The rigid dibenzofuran core could stabilize mesophases .

Future Perspectives

Research Gaps

  • Biological Screening: No published data on this compound’s activity against disease targets.

  • Synthetic Optimization: Scalable routes for large-scale production are unexplored.

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